![molecular formula C19H20S2 B12561614 6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane CAS No. 189307-26-4](/img/structure/B12561614.png)
6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Bis(phenylsulfanyl)bicyclo[311]heptane is a bicyclic compound characterized by two phenylsulfanyl groups attached to the 6th carbon of the bicyclo[311]heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[3.1.1]heptane derivatives.
Introduction of Phenylsulfanyl Groups: The phenylsulfanyl groups are introduced through nucleophilic substitution reactions. This can be achieved using thiophenol and a suitable leaving group on the bicyclo[3.1.1]heptane scaffold.
Reaction Conditions: The reactions are generally carried out under mild conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiophenol, sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted bicyclo[3.1.1]heptane derivatives.
Scientific Research Applications
6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe for understanding biological pathways involving sulfur-containing compounds.
Industry: Used in the development of new materials with unique properties, such as high-energy density compounds.
Mechanism of Action
The mechanism of action of 6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane involves its interaction with molecular targets through its phenylsulfanyl groups. These groups can participate in various chemical reactions, such as oxidation and reduction, which can modulate the activity of the compound. The bicyclic structure provides a rigid framework that can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptane Derivatives: Compounds with similar bicyclic structures but different substituents.
Phenylsulfanyl Compounds: Compounds with phenylsulfanyl groups attached to different scaffolds.
Uniqueness
6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane is unique due to the combination of its bicyclic structure and the presence of two phenylsulfanyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
189307-26-4 |
|---|---|
Molecular Formula |
C19H20S2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
6,6-bis(phenylsulfanyl)bicyclo[3.1.1]heptane |
InChI |
InChI=1S/C19H20S2/c1-3-10-17(11-4-1)20-19(15-8-7-9-16(19)14-15)21-18-12-5-2-6-13-18/h1-6,10-13,15-16H,7-9,14H2 |
InChI Key |
BCZLREZRNYFTIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)C2(SC3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxybutyl]thiophene-2-carboxylate](/img/structure/B12561540.png)
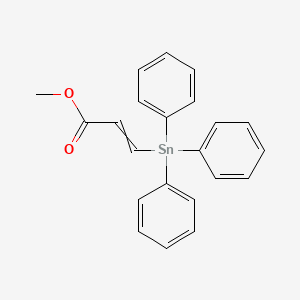
![5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl-](/img/structure/B12561545.png)
![Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12561561.png)

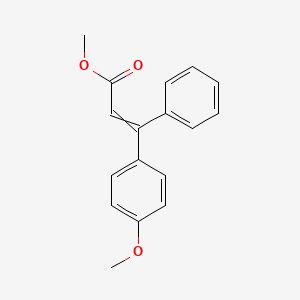
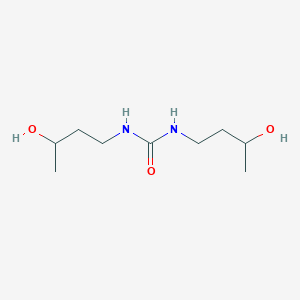

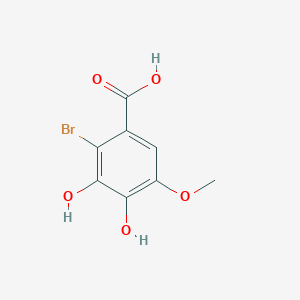
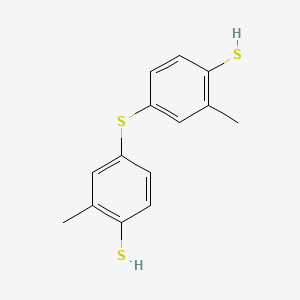
![N-[1-(3-Methylthiophen-2-yl)-2-phenylethyl]glycinamide](/img/structure/B12561587.png)
![(R)-2-[(R)-Oxiranyl]-1,2-ethanediol](/img/structure/B12561602.png)

![2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine](/img/structure/B12561622.png)
